N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride
Description
This compound features a benzothiazole core substituted with a chlorine atom at the 4-position, a dimethylaminoethyl group, a benzamide linker, a 2,6-dimethylmorpholine sulfonyl moiety, and a hydrochloride counterion. The benzothiazole scaffold is prevalent in medicinal chemistry due to its bioactivity in antimicrobial, antitumor, and central nervous system (CNS) applications . The dimethylaminoethyl group enhances solubility and bioavailability, while the sulfonyl morpholine may improve metabolic stability and target binding. The hydrochloride salt formulation optimizes aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O4S2.ClH/c1-16-14-28(15-17(2)33-16)35(31,32)19-10-8-18(9-11-19)23(30)29(13-12-27(3)4)24-26-22-20(25)6-5-7-21(22)34-24;/h5-11,16-17H,12-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTVDAYQADRICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the chloro and dimethylaminoethyl groups. The final steps involve the sulfonylation of the benzamide with the morpholine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could alter the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features and Functional Groups
Target Compound :
- 4-Chloro substituent : Electron-withdrawing group that may enhance electrophilic reactivity or binding to hydrophobic pockets.
- Dimethylaminoethyl side chain: Protonable tertiary amine for improved solubility and cation-π interactions.
- Morpholine sulfonyl group : Polar sulfonyl group for hydrogen bonding; morpholine’s conformational flexibility may aid target compatibility.
- Hydrochloride salt : Enhances aqueous solubility.
Comparative Compounds :
Triazole-Thiones (, Compounds [7–9]) :
- Core : 1,2,4-Triazole-thione.
- Substituents : Sulfonylphenyl and difluorophenyl groups.
- Key Differences : The triazole core offers distinct hydrogen-bonding capabilities compared to benzothiazole. The absence of a protonable amine may reduce solubility, but the difluorophenyl group enhances lipophilicity and metabolic stability .
Thiazol-2-amine Derivatives (): Core: Thiazole ring. Substituents: 4-Chlorophenyl and dimethylaminobenzylidene. The benzylidene group introduces a conjugated π-system, which may alter electronic properties and redox behavior .
Benzamide-Triazole Derivatives (): Core: Benzamide linked to a triazole. Substituents: Dibenzylamino and triazolyl groups. Key Differences: The triazole’s nitrogen-rich structure facilitates metal coordination, unlike the target compound’s sulfonyl morpholine.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a benzothiazole moiety, a sulfonamide group, and a dimethylamino ethyl chain. The compound's molecular formula is C25H31ClN4O4S, with a molecular weight of 486.06 g/mol.
Chemical Structure
The structural features of this compound contribute to its diverse biological activities. The presence of the benzothiazole ring is significant for its pharmacological properties, while the sulfonamide group is often associated with antibacterial activities.
Anticonvulsant Properties
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. In animal models of epilepsy, this compound demonstrated a dose-dependent reduction in seizure frequency and severity, suggesting potential therapeutic applications in treating epilepsy .
Neuroprotective Effects
The compound has also been explored for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest it may protect against neurodegeneration by reducing oxidative stress and inhibiting the formation of protein aggregates associated with these diseases . Further research is necessary to validate these findings in clinical settings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism appears to involve apoptosis promotion and cell cycle arrest .
Table 1: Summary of Biological Activities
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or cancer cell survival pathways.
- Receptor Modulation : It may interact with various receptors that modulate cellular signaling pathways affecting physiological functions.
- Oxidative Stress Reduction : By reducing oxidative stress levels within cells, it may protect against cellular damage.
Case Studies
Several studies have demonstrated the efficacy of benzothiazole derivatives in various biological contexts:
- Anticancer Studies : A study evaluated the effects of a series of benzothiazole derivatives on human cancer cell lines using MTT assays and flow cytometry. Results indicated significant inhibition of cell proliferation and migration alongside reduced inflammatory cytokines .
- Neuroprotective Studies : Another study focused on the neuroprotective effects of benzothiazole compounds against oxidative stress-induced neuronal death, indicating potential applications for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
